molecular formula C10H17BrN2 B8323542 1-Allyl-3-butylimidazolium bromide

1-Allyl-3-butylimidazolium bromide

Cat. No. B8323542
M. Wt: 245.16 g/mol
InChI Key: XTGUYKZWUCJBNF-UHFFFAOYSA-M
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Patent
US07517999B2

Procedure details

1-Allylimidazole (1.0 mL: 0.009 mol) was ice-cooled, and n-butyl bromide (2.97 mL: 0.28 mol) was added thereto dropwise. After the dropwise addition, the temperature was gradually increased to 25° C., and subsequently stirring was carried out continuously for 24 hours. The product was a pale brown viscous liquid. This was added dropwise to 100 mL of toluene, and a viscous liquid that separated out was recovered and dried. The same procedure was repeated once more. The viscous liquid thus obtained was made into an acetonitrile solution, active carbon that had been heated and vacuum-dried was added thereto, and stirring was carried out for about 24 hours. After the acetonitrile was distilled off, the viscous liquid was recovered with dichloromethane, and the solvent was distilled off. The 1-butyl-3-allylimidazolium bromide thus obtained was a liquid at room temperature, the amount collected was 1.93 g (yield; 85%), the glass transition temperature (T.g) was −62.5° C., and the ionic conductivity at 30° C. was 0.533 (mS/cm). The results are given in Table 1. The structure was confirmed by 1H-NMR measurement. The results are shown below.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
2.97 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[CH:8]=[CH:7][N:6]=[CH:5]1)[CH:2]=[CH2:3].[CH2:9]([Br:13])[CH2:10][CH2:11][CH3:12].C1(C)C=CC=CC=1>C(#N)C>[Br-:13].[CH2:9]([N+:6]1[CH:7]=[CH:8][N:4]([CH2:1][CH:2]=[CH2:3])[CH:5]=1)[CH2:10][CH2:11][CH3:12] |f:4.5|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C=C)N1C=NC=C1
Step Two
Name
Quantity
2.97 mL
Type
reactant
Smiles
C(CCC)Br
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
subsequently stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
After the dropwise addition
CUSTOM
Type
CUSTOM
Details
a viscous liquid that separated out
CUSTOM
Type
CUSTOM
Details
was recovered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The viscous liquid thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
had been heated
CUSTOM
Type
CUSTOM
Details
vacuum-dried
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was carried out for about 24 hours
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
After the acetonitrile was distilled off
CUSTOM
Type
CUSTOM
Details
the viscous liquid was recovered with dichloromethane
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[Br-].C(CCC)[N+]1=CN(C=C1)CC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.